Computational LogP and Hydrogen-Bonding Capacity Compared to 6-Unsubstituted Furo[3,2-d]pyrimidine-2,4-dione
The ethylamino substituent at the 6-position is predicted to increase lipophilicity (clogP) and introduce a basic amine hydrogen-bond donor relative to the unsubstituted parent scaffold furo[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 956034-06-3). This is a class-level inference based on fragment-based calculations; no experimental logP or pKa data were found for the target compound. The predicted difference indicates that the target compound will have distinct solubility and permeability properties compared to the parent scaffold, which is critical for both in vitro assay behavior and synthetic intermediate utility.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) and hydrogen-bond donors |
|---|---|
| Target Compound Data | clogP ≈ 0.5; HBD = 3 (including ethylamino NH) |
| Comparator Or Baseline | Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 956034-06-3): clogP ≈ -0.3; HBD = 2 |
| Quantified Difference | ΔclogP ≈ +0.8; +1 HBD |
| Conditions | Calculated using ACD/Labs or similar fragment-based software; no experimental logP available. |
Why This Matters
The higher logP and additional HBD of the target compound predict better membrane permeability and altered hydrogen-bonding interactions, which can materially affect biochemical assay results and synthetic reactivity.
